molecular formula C10H16Cl2N2O B3335195 1-(2-Chlorophenyl)piperazine hydrate hydrochloride CAS No. 1082699-15-7

1-(2-Chlorophenyl)piperazine hydrate hydrochloride

Cat. No. B3335195
CAS RN: 1082699-15-7
M. Wt: 251.15 g/mol
InChI Key: RXPHNGRBTQWKEQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazine hydrate hydrochloride is an organic compound with the chemical formula C10H13Cl2N2 · HCl . It is a white crystalline solid, soluble in water and some organic solvents . It is commonly used in medicine as a sedative and antipsychotic agent .


Synthesis Analysis

The preparation of 1-(2-Chlorophenyl)piperazine monohydrochloride can be obtained by reacting piperazine with 2-chlorobenzophenone, and then reacting with hydrochloric acid to generate hydrochloride . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The empirical formula of 1-(2-Chlorophenyl)piperazine hydrate hydrochloride is C10H13ClN2 · HCl . The molecular weight is 233.14 . The SMILES string representation is Cl [H].Clc1ccccc1N2CCNCC2 .


Chemical Reactions Analysis

The key step in the synthesis of 1-(2-Chlorophenyl)piperazine includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

1-(2-Chlorophenyl)piperazine hydrate hydrochloride is a white crystalline solid . It is soluble in water and some organic solvents . The melting point is 160-163°C (dec.) (lit.) . The boiling point is 317.4°C at 760 mmHg . The flash point is 145.7°C .

Mechanism of Action

1-(2-Chlorophenyl)piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(2-Chlorophenyl)piperazine hydrate hydrochloride may cause eye and skin irritation . It is recommended to wear protective glasses and gloves when operating . Excessive use may cause side effects, such as headache, insomnia, nausea, etc .

properties

IUPAC Name

1-(2-chlorophenyl)piperazine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH.H2O/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPHNGRBTQWKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Cl.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)piperazine hydrate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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